(-)-Isopulegol

Description

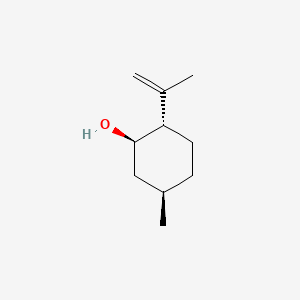

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTMANIQRDEHIO-KXUCPTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047116, DTXSID90110001 | |

| Record name | (-)-Isopulegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Isopulegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid, Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Isopulegol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

216.00 to 218.00 °C. @ 760.00 mm Hg | |

| Record name | (-)-Isopulegol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904-0.913 | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

89-79-2, 50373-36-9, 59905-53-2 | |

| Record name | (-)-Isopulegol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S,5R)-5-Methyl-2-(1-methylethenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50373-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopulegol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopulegol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050373369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopulegol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Isopulegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Isopulegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopulegol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPULEGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TH92O3BXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPULEGOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVG8YK55NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Isopulegol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

78 °C | |

| Record name | (-)-Isopulegol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-Isopulegol natural sources and isolation

An In-depth Technical Guide to the Natural Sources and Isolation of (-)-Isopulegol

Introduction

This compound is a cyclic monoterpene alcohol, recognized for its characteristic minty aroma. It is a key chiral intermediate in the industrial synthesis of (-)-menthol, a compound with vast applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Beyond its role as a synthetic precursor, this compound itself exhibits a range of biological activities, including anti-inflammatory, anticonvulsant, and gastroprotective effects, making it a molecule of significant interest for researchers and drug development professionals.[1][3] This technical guide provides a comprehensive overview of the natural botanical sources of this compound and details the methodologies for its isolation and purification.

Natural Sources of this compound

This compound is a constituent of the essential oils of numerous aromatic plants. Its concentration can vary significantly based on the plant species, cultivar, geographical location, growing conditions, and the part of the plant being analyzed. The primary botanical sources are members of the Mentha genus, but it is also found in other commercially important plants.[2]

Data Presentation: Quantitative Analysis of this compound in Various Plant Essential Oils

The following table summarizes the concentration of isopulegol found in the essential oils of several key botanical sources.

| Plant Species | Common Name | Isopulegol Concentration (% in Essential Oil) | Reference(s) |

| Mentha species (general) | Mint | Present in most species | |

| Mentha piperita | Peppermint | ~3 - 6% | |

| Mentha piperita (Ph. Eur. spec.) | Peppermint | max 0.2% | |

| Mentha pulegium | Pennyroyal | Present | |

| Cymbopogon species | Lemongrass | ~4 - 6% | |

| Melissa officinalis | Lemon Balm | ~3 - 11% | |

| Pelargonium graveolens | Geranium | ~1 - 3% | |

| Eucalyptus species | Eucalyptus | Present | |

| Citrus species | Citrus | Present | |

| Cymbopogon nardus | Citronella Java | 0.5 - 1.7% | |

| Cannabis sativa (Kosher Tangie strain) | Cannabis | Higher-than-average levels |

Note: The significant discrepancy in reported concentrations for Mentha piperita may be due to variations in chemotypes, analytical methods, or regulatory standards, such as those stipulated by the European Pharmacopoeia.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources is typically a multi-step process that begins with the extraction of the essential oil from the plant matrix, followed by purification techniques to isolate the target compound.

1. Extraction of Essential Oil: Steam Distillation

Steam distillation is the most common industrial method for extracting essential oils from plant materials. It is particularly suitable for thermolabile compounds like isopulegol as it operates at lower temperatures than simple distillation, thus preventing degradation.

2. Purification of this compound: Fractional Distillation

Following the extraction of the essential oil, this compound is separated from other terpene components through fractional distillation under reduced pressure. This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the components are lowered, further protecting them from thermal decomposition.

3. High-Purity Isolation: Crystallization and Chromatography

For achieving high chemical and optical purity, further purification steps can be employed.

-

Fractional Crystallization: This method involves dissolving the isopulegol-rich fraction in a suitable solvent (e.g., petroleum ether, acetone) and cooling it to very low temperatures (-20°C to -75°C) to induce crystallization of the desired isomer, leaving impurities in the mother liquor.

-

Column Chromatography: For laboratory-scale and high-purity applications, silica gel column chromatography is an effective method for separating isopulegol from other closely related terpenes.

Experimental Protocols

Protocol 1: Isolation of Essential Oil from Mentha piperita via Steam Distillation

This protocol outlines the laboratory-scale extraction of peppermint essential oil.

1. Materials and Equipment:

-

Fresh or dried aerial parts of Mentha piperita

-

Steam distillation apparatus (including a boiling flask, still pot, condenser, and receiving flask/separatory funnel)

-

Deionized water

-

Heating mantle

-

Anhydrous sodium sulfate

2. Procedure:

-

Preparation: Weigh approximately 200-500 g of air-dried peppermint leaves and stems. If using fresh material, coarsely chop it to increase the surface area.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material into the still pot. Add deionized water to the boiling flask.

-

Distillation: Heat the boiling flask to generate steam, which is then passed through the plant material in the still pot. The steam will volatilize the essential oils.

-

Condensation: The mixture of steam and essential oil vapor is passed through the condenser, where it cools and liquefies.

-

Collection: Collect the hydrosol (distillate) in the receiving flask. The essential oil, being less dense than water, will typically form a layer on top.

-

Separation: Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.

Protocol 2: Purification of this compound by Fractional Vacuum Distillation

This protocol describes the enrichment of this compound from the extracted essential oil.

1. Materials and Equipment:

-

Peppermint essential oil (from Protocol 1)

-

Fractional distillation apparatus (including a round-bottom flask, Vigreux or packed column, condenser, receiving flasks)

-

Vacuum pump and pressure gauge

-

Heating mantle with a magnetic stirrer

-

Boiling chips

2. Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed for vacuum application.

-

Charging the Still: Place the crude essential oil into the round-bottom flask along with boiling chips.

-

Applying Vacuum: Connect the apparatus to the vacuum pump and carefully reduce the pressure to the desired level (e.g., 10-20 mmHg).

-

Heating: Gently heat the flask using the heating mantle.

-

Fraction Collection: As the temperature rises, different components of the oil will vaporize according to their boiling points at the reduced pressure. Monitor the temperature at the head of the distillation column.

-

Collect the initial fractions (lower boiling point compounds like limonene).

-

Collect the main fraction containing this compound at its characteristic boiling point under the applied vacuum (approx. 90-92°C at 13 mmHg).

-

Collect the final fractions (higher boiling point compounds).

-

Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of this compound.

Mandatory Visualizations

References

The Enigmatic Stereochemistry of (-)-Isopulegol: A Deep Dive into Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a monoterpene alcohol derived from sources such as citronella, is a chiral molecule with a rich stereochemical landscape. Its four stereoisomers, arising from the configuration at three chiral centers, present a compelling area of investigation for drug discovery and development. While this compound itself has been the subject of numerous studies revealing a spectrum of biological activities, a comprehensive comparative analysis of its stereoisomers remains a largely unexplored frontier. This technical guide aims to consolidate the current understanding of the biological activities of this compound and its stereoisomers, providing a detailed overview of their pharmacological effects, underlying mechanisms, and the experimental protocols used for their evaluation.

Biological Activities of Isopulegol Stereoisomers: A Comparative Overview

The majority of published research has focused on the biological activities of the naturally abundant this compound. Information regarding the specific activities of its stereoisomers, (+)-isopulegol, (-)-neoisopulegol, and (+)-neoisopulegol, is sparse. This section summarizes the known biological effects, with a primary focus on this compound, and highlights the critical need for further comparative studies.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various preclinical models. Its mechanism is believed to involve the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines and mediators.[1] Molecular docking studies suggest that this compound may interact with key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and histamine H1 receptors.[2][3]

Table 1: Quantitative Data on the Anti-inflammatory Activity of this compound

| Experimental Model | Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Carrageenan-induced paw edema in rats | This compound | 10 | 45.8 | [2] |

| 25 | 62.5 | [2] | ||

| 50 | 78.1 |

Note: Data for other stereoisomers is not currently available in the public domain.

Anticonvulsant Activity

The anticonvulsant effects of this compound have been attributed to its modulation of the GABAergic system. Studies suggest that it acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This action helps to suppress neuronal hyperexcitability, a hallmark of seizures.

Table 2: Quantitative Data on the Anticonvulsant Activity of this compound

| Experimental Model | Compound | Dose (mg/kg) | Increase in Seizure Latency (%) | Protection against Mortality (%) | Reference |

| Pentylenetetrazol (PTZ)-induced seizures in mice | This compound | 50 | 85 | 60 | |

| 100 | 150 | 100 |

Note: Data for other stereoisomers is not currently available in the public domain.

Gastroprotective Effects

This compound has been shown to exert significant gastroprotective effects against experimentally induced gastric lesions. Its mechanism of action is multifactorial, involving the enhancement of gastric mucosal defense mechanisms. This includes the stimulation of prostaglandin synthesis, which plays a crucial role in maintaining mucosal integrity, and its antioxidant properties that help to mitigate oxidative stress-induced damage.

Table 3: Quantitative Data on the Gastroprotective Activity of this compound

| Experimental Model | Compound | Dose (mg/kg) | Inhibition of Ulcer Index (%) | Reference |

| Ethanol-induced gastric ulcers in mice | This compound | 25 | 48.2 | |

| 50 | 75.6 | |||

| 100 | 92.3 |

Note: Data for other stereoisomers is not currently available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides a comprehensive overview of the key experimental protocols used to evaluate the biological activities of isopulegol.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This widely used model assesses the acute anti-inflammatory potential of a compound.

Workflow:

Protocol:

-

Animals: Male Wistar rats (180-220 g) are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group). Test compounds, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.

-

Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Pentylenetetrazol (PTZ)-Induced Seizure Model (Anticonvulsant Activity)

This model is used to screen for potential anticonvulsant agents.

Workflow:

Protocol:

-

Animals: Male Swiss mice (20-25 g) are commonly used.

-

Grouping and Dosing: Animals are divided into groups and treated with the test compound, vehicle, or a standard anticonvulsant (e.g., diazepam).

-

Induction of Seizures: 30-60 minutes after treatment, a convulsant dose of pentylenetetrazol (PTZ) (e.g., 85 mg/kg, i.p.) is administered.

-

Observation: Animals are observed for 30 minutes for the onset of clonic-tonic seizures and mortality.

-

Data Analysis: The latency to the first seizure and the percentage of protection against mortality are recorded and compared between groups.

Ethanol-Induced Gastric Ulcer Model (Gastroprotective Effect)

This model is used to evaluate the gastroprotective potential of a substance.

Workflow:

References

Unraveling the Neuroprotective Mechanisms of (-)-Isopulegol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a monoterpene alcohol found in the essential oils of various plants, has emerged as a promising natural compound with significant therapeutic potential for a range of neurological disorders. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and neuromodulatory effects, positions it as a compelling candidate for further investigation and drug development. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound's neuroprotective properties stem from its ability to modulate multiple key pathways implicated in the pathogenesis of neurological disorders. These include the regulation of inflammatory responses, mitigation of oxidative stress, and modulation of neurotransmitter systems.

Anti-Inflammatory Effects

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory activity by targeting key inflammatory mediators in the central nervous system (CNS).

| Parameter | Model System | Treatment | Result | Reference |

| TNF-α Reduction | Paclitaxel-induced neuropathic pain in rats | This compound | 91.1% reduction in sciatic nerve | [1] |

| Pro-inflammatory Cytokine Expression | Lipopolysaccharide (LPS)-induced BV-2 microglia | This compound | Reversal of increased pro-inflammatory cytokine expression | [2] |

| iNOS and COX-2 Expression | MPTP-induced Parkinson's disease model in mice | This compound | Reversal of increased iNOS and COX-2 expression | [2] |

This protocol outlines the general steps for quantifying pro-inflammatory cytokines in BV-2 microglial cells stimulated with lipopolysaccharide (LPS), a common in vitro model of neuroinflammation.

-

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour. Subsequently, neuroinflammation is induced by adding LPS (1 µg/mL) and incubating for 24 hours.

-

Cytokine Quantification: The cell culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[3][4] The absorbance is read using a microplate reader, and cytokine concentrations are calculated based on a standard curve.

Caption: this compound inhibits the LPS-induced inflammatory cascade in microglia.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neuronal damage. This compound exhibits significant antioxidant effects.

| Parameter | Model System | Treatment | Result | Reference |

| Lipid Peroxidation | Pentylenetetrazol (PTZ)-induced seizures in mice | This compound | Prevention of increased lipid peroxidation in the hippocampus | |

| Catalase (CAT) Activity | PTZ-induced seizures in mice | This compound | Preservation of normal catalase activity in the hippocampus | |

| Reduced Glutathione (GSH) Levels | PTZ-induced seizures in mice | This compound | Prevention of PTZ-induced loss of GSH in the hippocampus |

This protocol describes the measurement of key antioxidant enzymes in brain tissue homogenates.

-

Tissue Preparation: Brain tissue (e.g., hippocampus) is dissected and homogenized in a cold phosphate buffer (pH 7.4). The homogenate is then centrifuged to obtain the supernatant for enzyme assays.

-

Superoxide Dismutase (SOD) Activity: SOD activity is assayed by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT). The reaction mixture contains the brain supernatant, NBT, and a source of superoxide radicals. The absorbance is measured at 560 nm.

-

Catalase (CAT) Activity: CAT activity is determined by measuring the decomposition of hydrogen peroxide (H2O2). The reaction is initiated by adding H2O2 to the brain supernatant, and the decrease in absorbance is monitored at 240 nm.

-

Glutathione Peroxidase (GPx) Activity: GPx activity is measured by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

-

Lipid Peroxidation (TBARS Assay): Malondialdehyde (MDA), an indicator of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay. The reaction of MDA with thiobarbituric acid forms a colored product, which is measured spectrophotometrically at 532 nm.

Caption: Workflow for analyzing antioxidant enzyme activity and lipid peroxidation.

Neuromodulatory Effects

This compound directly influences neuronal excitability by interacting with key neurotransmitter systems, primarily the GABAergic and glutamatergic systems.

This compound acts as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the CNS. This action contributes to its anxiolytic-like and anticonvulsant properties.

This protocol outlines the two-electrode voltage-clamp technique in Xenopus oocytes to study the effects of this compound on GABAA receptors.

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the human GABAA receptor (e.g., α1, β2, γ2s).

-

Electrophysiological Recording: After 2-4 days of incubation, the oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential of -70 mV.

-

Drug Application: GABA is applied to the oocyte to elicit a baseline current. This compound is then co-applied with GABA to determine its modulatory effect on the GABA-evoked current.

-

Data Analysis: The potentiation of the GABA-induced current by this compound is quantified and used to determine its efficacy and potency (e.g., EC50).

This compound has been shown to antagonize the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death.

| Parameter | Model System | Treatment | Result | Reference |

| [3H]GABA Release | Rat spinal cord synaptosomes | This compound (3 mM) | ~19.4% increase in release | |

| [14C]Glutamate Release | Rat spinal cord synaptosomes | This compound (0.3, 1.0, 3.0 mM) | 59.7%, 80.4%, and 86% inhibition, respectively |

This protocol describes a method to assess the NMDA receptor antagonist activity of this compound using cultured cerebellar granule neurons.

-

Cell Culture: Primary cultures of cerebellar granule neurons are prepared from rat pups and maintained in vitro.

-

Calcium Imaging: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation and Treatment: The cells are stimulated with NMDA (in the presence of glycine) to induce an increase in intracellular calcium. The effect of this compound is assessed by pre-incubating the cells with the compound before NMDA stimulation.

-

Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured. The inhibitory effect of this compound on the NMDA-induced calcium influx is quantified to determine its IC50 value.

Caption: this compound enhances inhibitory and reduces excitatory neurotransmission.

Therapeutic Implications for Neurological Disorders

The diverse mechanisms of action of this compound make it a promising therapeutic candidate for a variety of neurological disorders.

-

Neurodegenerative Diseases (e.g., Parkinson's Disease): Its anti-inflammatory and antioxidant properties can protect neurons from degeneration.

-

Neuropathic Pain: By modulating GABAergic and glutamatergic signaling and reducing neuroinflammation, this compound can alleviate neuropathic pain.

-

Anxiety and Seizure Disorders: Its positive modulation of GABAA receptors underlies its potential anxiolytic and anticonvulsant effects.

Conclusion

This compound is a natural compound with a compelling multi-target profile for the treatment of neurological disorders. Its ability to concurrently mitigate neuroinflammation, combat oxidative stress, and restore neurotransmitter balance highlights its potential as a valuable neuroprotective agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound-based therapeutics. Future studies should focus on elucidating the precise molecular interactions and downstream signaling cascades, as well as conducting preclinical and clinical trials to validate its therapeutic efficacy and safety in humans.

References

- 1. Anti-Hyperalgesic Effect of Isopulegol Involves GABA and NMDA Receptors in a Paclitaxel-Induced Neuropathic Pain Model [mdpi.com]

- 2. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of (-)-Isopulegol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a monoterpene alcohol, is a naturally occurring organic compound found in various aromatic plants, including those of the Melissa and Eucalyptus species. Traditionally recognized for its minty aroma and use in the fragrance industry, this compound has emerged as a molecule of significant pharmacological interest. Preclinical studies have revealed a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanisms of action, receptor interactions, and effects demonstrated in various experimental models. All quantitative data is summarized for clarity, and detailed experimental protocols for key studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of its multifaceted pharmacological activities.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activity of this compound.

Table 1: Receptor Interaction and Channel Modulation

| Target | Assay Type | Species | Preparation | Value | Reference |

| TRPM8 | Calcium Influx | Human | HEK293 Cells | EC50: 66 µM | [Not available] |

Table 2: In Vivo Efficacy in Animal Models

| Pharmacological Effect | Animal Model | Species | Dosing Route | Effective Dose Range | Endpoint | Reference |

| Anxiolytic-like | Elevated Plus Maze | Mouse | Intraperitoneal | 25 - 50 mg/kg | Increased time in open arms | [1] |

| Anticonvulsant | Pentylenetetrazol-induced seizures | Mouse | Intraperitoneal | 100 - 200 mg/kg | Increased latency to convulsions, reduced mortality | [2] |

| Gastroprotective | Ethanol-induced gastric ulcers | Mouse | Oral | 25 - 200 mg/kg | Reduction in ulcer area | [3][4] |

| Anti-inflammatory | Carrageenan-induced paw edema | Mouse | Oral | 10 mg/kg | Reduction in paw edema | [5] |

| Antinociceptive | Formalin test (second phase) | Mouse | Oral | 1.56 - 25 mg/kg | Reduction in licking time |

Key Pharmacological Activities and Mechanisms of Action

Neuropharmacological Effects

This compound has demonstrated anxiolytic-like effects in preclinical models. Studies using the elevated plus maze test in mice have shown that intraperitoneal administration of this compound (25 and 50 mg/kg) significantly increases the time spent in the open arms, an indicator of reduced anxiety.

Mechanism of Action: The anxiolytic effects of this compound are believed to be mediated, at least in part, through the positive allosteric modulation of GABA-A receptors. While specific binding affinity values (Ki or IC50) for this compound at the GABA-A receptor have not been reported in the reviewed literature, its functional effects are consistent with enhanced GABAergic neurotransmission.

References

- 1. Central nervous system activity of acute administration of isopulegol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of isopulegol on pentylenetetrazol-induced convulsions in mice: possible involvement of GABAergic system and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastroprotective activity of isopulegol on experimentally induced gastric lesions in mice: investigation of possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of (-)-Isopulegol: A Technical Guide

An in-depth exploration of the history, synthesis, and physicochemical properties of the versatile monoterpene alcohol, (-)-isopulegol.

Introduction

This compound, a naturally occurring monoterpene alcohol, has a rich history deeply intertwined with the development of fragrance and flavor chemistry. First identified in the essential oils of various aromatic plants, its significance grew exponentially as a key chiral precursor in the industrial synthesis of (-)-menthol, a compound of immense commercial importance. This technical guide provides a comprehensive overview of the discovery and history of this compound, details its physicochemical properties, and presents a thorough experimental protocol for its synthesis, catering to researchers, scientists, and professionals in drug development and chemical synthesis.

Discovery and History

While the precise date and individual credited with the first isolation of this compound are not definitively documented in readily available literature, its discovery is rooted in the systematic study of essential oils in the 19th and early 20th centuries. The early investigations into the chemical constituents of plants like those from the Mentha genus (mints) and various Eucalyptus species led to the identification of a variety of terpenoid compounds.[1][2] The structural elucidation of these terpenes was a significant focus of organic chemists during this period.[3]

The primary historical importance of this compound is inextricably linked to the synthesis of (-)-menthol. The demand for menthol, with its characteristic cooling sensation and minty flavor, spurred the development of synthetic routes to supplement its extraction from natural sources. The acid-catalyzed intramolecular ene reaction of (+)-citronellal emerged as a pivotal and economically viable method for producing this compound, which could then be hydrogenated to yield (-)-menthol. This stereoselective cyclization has been a subject of extensive research, with various catalysts developed to optimize the yield and diastereoselectivity of the desired this compound isomer.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application and purification. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [4] |

| Molecular Weight | 154.25 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Minty, herbaceous, cooling | |

| Boiling Point | 212 °C at 760 mmHg | |

| Density | 0.912 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.471 | |

| Specific Rotation ([α]²⁰/D) | -22° (neat) | |

| Solubility | Slightly soluble in water; soluble in oils and ethanol. |

Synthesis of this compound from (+)-Citronellal

The most prominent method for the synthesis of this compound is the acid-catalyzed cyclization of (+)-citronellal. This intramolecular ene reaction is highly stereoselective, yielding predominantly the desired this compound isomer.

Experimental Protocol: Acid-Catalyzed Cyclization using Anhydrous Zinc Bromide

This protocol describes a common laboratory-scale synthesis of this compound from (+)-citronellal using anhydrous zinc bromide as a Lewis acid catalyst.

Materials:

-

(+)-Citronellal

-

Anhydrous zinc bromide (ZnBr₂)

-

Toluene

-

0.05 M Hydrobromic acid (HBr) aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A solution of (+)-citronellal in toluene is prepared. In a separate reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), anhydrous zinc bromide is suspended in toluene.

-

Reaction Execution: The reaction mixture is cooled to 0-5 °C using an ice bath. The (+)-citronellal solution is then added dropwise to the stirred suspension of zinc bromide over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for an additional 2-5 hours at the same temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a 0.05 M aqueous solution of hydrobromic acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Reaction Pathway and Logic

The stereoselective synthesis of this compound from (+)-citronellal is a well-studied example of an intramolecular carbonyl-ene reaction. The stereochemistry of the starting material, (+)-citronellal, dictates the stereochemistry of the product, this compound. The Lewis acid catalyst, such as zinc bromide, coordinates to the carbonyl oxygen of citronellal, activating it for the intramolecular cyclization. This coordination also helps to orient the molecule in a chair-like transition state that favors the formation of the desired stereoisomers with equatorial substituents on the newly formed cyclohexane ring.

Caption: Stereoselective synthesis of this compound from (+)-Citronellal.

Conclusion

This compound, a molecule with humble beginnings in the essential oils of plants, has carved a significant niche in the landscape of industrial organic chemistry. Its journey from a natural curiosity to a cornerstone in the synthesis of (-)-menthol highlights the power of chemical synthesis to meet global demands. The well-established stereoselective cyclization of citronellal provides a robust and efficient route to this valuable chiral building block. For researchers and professionals in drug development, the chiral scaffold of this compound and its derivatives continues to offer intriguing possibilities for the design and synthesis of new bioactive molecules.

References

Solubility Profile of (-)-Isopulegol in Organic Solvents: A Technical Guide

Introduction

(-)-Isopulegol, a naturally occurring monoterpene alcohol, is a key intermediate in the synthesis of menthol and a significant component in the fragrance, food, and pharmaceutical industries. Its efficacy in various formulations is intrinsically linked to its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, intended for researchers, scientists, and professionals in drug development. The guide summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Quantitative Solubility Data

The solubility of this compound varies across different organic solvents, largely influenced by the polarity and hydrogen bonding capabilities of the solvent. While extensive quantitative data is not widely published, the available information is summarized in the table below. It is important to note that for many solvents, solubility is reported qualitatively as "soluble" or "miscible," indicating a high degree of solubility under standard conditions.

| Solvent | Chemical Formula | Polarity Index | Solubility (at approx. 20-25°C) | Remarks |

| Alcohols | ||||

| Methanol | CH₃OH | 5.1 | Slightly Soluble | [1] |

| Ethanol | C₂H₅OH | 4.3 | Miscible / Highly Soluble | Miscibility indicates it can be mixed in all proportions. One source specifies solubility as 1 mL in 4 mL of 60% ethanol.[2] |

| Ketones | ||||

| Acetone | C₃H₆O | 5.1 | Soluble | [3] |

| Esters | ||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | [3] |

| Chlorinated Solvents | ||||

| Chloroform | CHCl₃ | 4.1 | Soluble | [3] |

| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble | |

| Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ≥ 100 mg/mL | |

| Non-Polar Solvents | ||||

| Toluene | C₇H₈ | 2.4 | Soluble in oils | This suggests good solubility in non-polar, hydrocarbon-based solvents. |

| Hexane | C₆H₁₄ | 0.1 | Soluble in oils | As with toluene, good solubility is expected. |

| Aqueous | ||||

| Water | H₂O | 10.2 | 3 g/L (at 21.9°C) | Considered slightly soluble to virtually insoluble. |

Note: The term "soluble" indicates that a significant amount of this compound can be dissolved, but the exact quantitative value is not specified in the available literature. "Miscible" implies that the two liquids can be mixed in any ratio to form a homogeneous solution.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid compound like this compound in a liquid solvent can be performed using several established methods. Below are detailed protocols for the gravimetric method and a spectroscopic method, which are commonly employed for such determinations.

Gravimetric Method (Shake-Flask Method)

This is a classic and reliable method for determining thermodynamic solubility.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a separate phase of this compound after equilibration is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to reach equilibrium. For many systems, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the undissolved solute, it is advisable to take the sample from the upper portion of the solution.

-

Filter the collected sample through a syringe filter to remove any undissolved micro-droplets of this compound.

-

-

Quantification:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or beaker.

-

Record the exact weight of the dish with the solution.

-

Carefully evaporate the solvent under a fume hood. This can be expedited by gentle heating in an oven at a temperature well below the boiling point of this compound, or by using a rotary evaporator.

-

Once the solvent is fully evaporated, place the dish containing the this compound residue in a vacuum desiccator to remove any final traces of solvent and allow it to cool to room temperature.

-

Weigh the dish with the residue. The difference between this weight and the initial weight of the empty dish gives the mass of dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units:

-

g/100 mL: (Mass of residue / Volume of sample taken) * 100

-

Molarity (mol/L): (Mass of residue / Molar mass of Isopulegol) / (Volume of sample taken in L)

-

-

Spectroscopic Method (UV-Vis or GC-MS)

This method is suitable for more rapid and high-throughput solubility screening, particularly when a chromophore is present or when coupled with gas chromatography.

Materials:

-

Same as for the gravimetric method.

-

UV-Vis spectrophotometer or Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Quartz cuvettes (for UV-Vis) or appropriate vials for the GC autosampler.

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 to 1.3) to prepare a saturated solution of this compound in the chosen solvent.

-

-

Sample Collection and Dilution:

-

Follow the same sample collection and filtration steps as in the gravimetric method (steps 2.1 to 2.3).

-

Accurately dilute a small, known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. The dilution factor must be recorded precisely.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze these standards using the chosen analytical method (UV-Vis or GC-MS) to create a calibration curve of signal response versus concentration.

-

-

Analysis of the Sample:

-

Analyze the diluted sample solution using the same instrumental parameters as for the calibration standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: A logical workflow for the experimental determination of this compound solubility.

This technical guide provides an overview of the solubility of this compound in various organic solvents, based on currently available data. While it is evident that this compound exhibits good solubility in a range of common organic solvents, particularly polar aprotic and alcoholic solvents, there is a clear need for more comprehensive quantitative studies to establish precise solubility values at different temperatures. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct such investigations. Understanding the solubility characteristics of this compound is crucial for its effective application in product formulation and for the design and optimization of related chemical processes.

References

The Crucial Role of (-)-Isopulegol in Stereoselective Menthol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(-)-Menthol, a monoterpene alcohol renowned for its cooling sensation and minty aroma, is a cornerstone ingredient in the pharmaceutical, food, and fragrance industries. While natural extraction from mint oils remains a significant source, synthetic routes are paramount for ensuring a stable and scalable supply chain. Among the various synthetic strategies, the hydrogenation of (-)-isopulegol stands out as a critical and highly stereoselective step in several industrial processes, most notably the Takasago process. This technical guide provides an in-depth exploration of the synthesis of (-)-menthol from this compound, focusing on catalytic systems, experimental protocols, and quantitative outcomes.

The Synthetic Pathway: From Citronellal to (-)-Menthol

The industrial synthesis of (-)-menthol often commences with (+)-citronellal, which undergoes an intramolecular ene reaction to form isopulegol isomers. The key to a high yield of the desired (-)-menthol lies in the highly selective cyclization of (+)-citronellal to this compound.[1][2] Subsequently, the catalytic hydrogenation of the double bond in this compound yields the target (-)-menthol. This two-step sequence is a cornerstone of modern menthol production.[3][4]

Catalytic Hydrogenation of this compound: A Comparative Analysis

The stereoselective hydrogenation of this compound to (-)-menthol is typically achieved using heterogeneous catalysts, with nickel-based systems being prominent due to their efficacy and cost-effectiveness.[5] Other noble metal catalysts, such as platinum and ruthenium, have also been investigated. The choice of catalyst, support, and reaction conditions significantly influences the yield, stereoselectivity, and overall efficiency of the process.

Below is a summary of various catalytic systems and their reported performance in the hydrogenation of isopulegol.

| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Solvent | Isopulegol Conversion (%) | Menthol Yield (%) | Diastereomeric Excess (d.e. %) | Reference |

| Raney Nickel | - | 120 | 5 | - | 80 | 68 (v/v) | Not Reported | |

| Ni/γ-Al2O3 (15%) | γ-Al2O3 | 180 | H2 flow | - | 89 | 71 (for (-)-menthol) | Not Reported | |

| 1 wt% Pt/W-TUD-1 | W-TUD-1 | 80 | 20 | Toluene | >99 | 96 | Not Reported | |

| Ni-Cu-Zr-Mo oxides | - | 85 | 40 | - | >99 | >99 | 99.8 (e.e.) | |

| 5% Pd/C | Carbon | Not Specified | 5 | - | Not Reported | Not Reported | Not Reported |

Table 1: Comparison of Catalytic Systems for the Hydrogenation of Isopulegol to Menthol.

Detailed Experimental Protocols

This section provides detailed methodologies for the catalytic hydrogenation of this compound, representing both a typical batch process and a continuous flow process described in the patent literature.

General Laboratory-Scale Batch Hydrogenation

This protocol is a representative example of a batch hydrogenation process that can be adapted for laboratory-scale synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Menthol - A Cool Place -Page 1 [leffingwell.com]

- 3. Synthesis, characterization and performance of bifunctional catalysts for the synthesis of menthol from citronellal - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25931F [pubs.rsc.org]

- 4. journal.ipb.ac.id [journal.ipb.ac.id]

- 5. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00346K [pubs.rsc.org]

The Anti-Inflammatory Potential of (-)-Isopulegol: A Technical Guide for Researchers

An In-depth Review of the Mechanisms and Preclinical Evidence

(-)-Isopulegol, a naturally occurring monoterpene alcohol found in various aromatic plants, has garnered significant interest for its diverse pharmacological activities, including notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research on the anti-inflammatory effects of this compound, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to facilitate further investigation and development of this compound as a potential anti-inflammatory agent.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Preclinical studies have demonstrated its efficacy in both acute and chronic models of inflammation. The principal mechanisms of action include the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vivo Anti-Inflammatory Effects of this compound

| Model | Species | Treatment | Dose | Effect | Percentage Inhibition | Reference |

| Carrageenan-induced Paw Edema | Mice | This compound (p.o.) | 10 mg/kg | Reduction in paw volume | 48% (at 3h) | [1] |

| Carrageenan-induced Paw Edema | Mice | This compound (p.o.) | 25 mg/kg | Reduction in paw volume | 58% (at 3h) | [1] |

| Carrageenan-induced Paw Edema | Mice | This compound (p.o.) | 50 mg/kg | Reduction in paw volume | 72% (at 3h) | [1] |

| Carrageenan-induced Pleurisy | Mice | This compound (p.o.) | 50 mg/kg | Reduction in TNF-α levels | 45% | [1] |

| Carrageenan-induced Pleurisy | Mice | This compound (p.o.) | 50 mg/kg | Reduction in IL-1β levels | 38% | [1] |

Table 2: In Vitro Anti-Inflammatory Effects of this compound in LPS-Stimulated Macrophages

| Cell Line | Parameter | Treatment | Concentration | Effect | Percentage Inhibition | Reference |

| RAW 264.7 | NO Production | This compound | 50 µM | Reduction in Nitric Oxide | 42% | |

| RAW 264.7 | NO Production | This compound | 100 µM | Reduction in Nitric Oxide | 65% | |

| RAW 264.7 | TNF-α Production | This compound | 100 µM | Reduction in TNF-α | 55% | |

| RAW 264.7 | IL-6 Production | This compound | 100 µM | Reduction in IL-6 | 60% | |

| RAW 264.7 | iNOS Expression | This compound | 100 µM | Reduced protein expression | Not specified | |

| RAW 264.7 | COX-2 Expression | This compound | 100 µM | Reduced protein expression | Not specified |

Signaling Pathway Modulation

This compound's anti-inflammatory effects are intrinsically linked to its ability to interfere with pro-inflammatory signaling cascades.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit, thereby downregulating the expression of NF-κB-dependent pro-inflammatory mediators.

Modulation of the MAPK Pathway

The MAPK pathway, comprising cascades such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, culminating in the expression of inflammatory genes.

Studies suggest that this compound can attenuate the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli like LPS. By inhibiting the activation of these key kinases, this compound effectively dampens the downstream inflammatory response.

References

An In-depth Technical Guide on the Anticonvulsant Properties of (-)-Isopulegol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isopulegol, a monoterpene alcohol found in the essential oils of various aromatic plants, has emerged as a promising candidate in the search for novel anticonvulsant agents.[1][2][3] Preclinical studies have consistently demonstrated its efficacy in mitigating seizures across a range of experimental models. The primary mechanism of action appears to be linked to the positive allosteric modulation of GABA-A receptors, a cornerstone of many established antiepileptic drugs.[4][5] Furthermore, evidence suggests that its therapeutic profile is augmented by antioxidant and neuroprotective properties, which may address the secondary neuronal damage associated with seizure activity. This document provides a comprehensive technical overview of the existing research on this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action to support further investigation and drug development efforts.

Quantitative Efficacy of this compound

The anticonvulsant potential of this compound has been quantified in several key preclinical models of epilepsy. The data highlights its dose-dependent effects on seizure latency, duration, and mortality protection.

Table 1: Efficacy of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model

| Parameter | Treatment Group | Dose (mg/kg, i.p.) | Result | Reference |

|---|---|---|---|---|

| Latency to Convulsions | Isopulegol | 25, 50, 100 | Significantly prolonged latency compared to control. | |

| Diazepam (Standard) | 1.0 | Significantly prolonged latency compared to control. | ||

| Mortality Protection | Isopulegol | 100 | 100% protection against mortality. |

| | Diazepam (Standard) | 1.0 | 100% protection against mortality. | |

Note: The PTZ model is a widely used screening tool for drugs effective against absence and myoclonic seizures.

Table 2: General Central Nervous System (CNS) Activity Profile

| Test | Treatment Group | Dose (mg/kg, i.p.) | Outcome | Reference |

|---|---|---|---|---|

| Elevated Plus Maze (EPM) | Isopulegol | 25, 50 | Significant anxiolytic-like effects, similar to diazepam. | |

| Rota Rod Test | Isopulegol | 25, 50 | No effect on motor coordination. |

| Barbiturate-induced Sleeping Time | Isopulegol | 25, 50 | Decreased sleep latency and prolonged sleeping time. | |

Proposed Mechanisms of Anticonvulsant Action

The anticonvulsant activity of this compound is believed to be multifactorial, involving direct modulation of inhibitory neurotransmission and indirect neuroprotective effects.

Primary Mechanism: GABAergic System Modulation

The most well-documented mechanism for this compound is its interaction with the GABAergic system. It acts as a positive allosteric modulator of GABA-A receptors. This potentiation of GABAergic inhibition leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a raised threshold for seizure initiation. Studies have shown that the anticonvulsant effects of Isopulegol in the PTZ model are significantly diminished by pre-treatment with flumazenil, a benzodiazepine-site antagonist, strongly suggesting its action is mediated through the GABA-A receptor complex.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Hyperalgesic Effect of Isopulegol Involves GABA and NMDA Receptors in a Paclitaxel-Induced Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of isopulegol on pentylenetetrazol-induced convulsions in mice: possible involvement of GABAergic system and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (-)-Isopulegol from (+)-Citronellal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (-)-isopulegol, a valuable chiral intermediate in the production of (-)-menthol and other bioactive molecules. The synthesis is achieved through the intramolecular carbonyl-ene reaction of (+)-citronellal. This guide outlines various catalytic systems, including Lewis acid, Brønsted acid, and heterogeneous catalysts, and presents a consolidated protocol for the reaction, work-up, and purification. Quantitative data on catalyst performance is summarized for comparative analysis.

Introduction

The cyclization of (+)-citronellal to this compound is a critical transformation in synthetic organic chemistry, particularly in the fragrance and pharmaceutical industries.[1] This reaction proceeds via an intramolecular carbonyl-ene mechanism, where the aldehyde group of citronellal reacts with the terminal double bond.[2] The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions employed. Lewis acids are known to favor the formation of this compound.[3] This document details reliable methods to achieve high diastereoselectivity in this synthesis.

Reaction Pathway and Mechanism

The conversion of (+)-citronellal to this compound is an intramolecular carbonyl-ene reaction. The reaction is initiated by the activation of the aldehyde group by a catalyst, typically a Lewis or Brønsted acid. This activation facilitates the nucleophilic attack of the terminal alkene, leading to the formation of a six-membered ring and a new stereocenter. The subsequent deprotonation yields this compound.

Caption: Reaction pathway for the synthesis of this compound.

Catalyst Performance Data

The choice of catalyst significantly impacts the yield and diastereoselectivity of the reaction. Below is a summary of various catalytic systems reported in the literature.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of this compound (%) | Diastereoselectivity (%) | Reference |

| ZnBr₂ | Toluene | 0 - 5 | 2 - 5 | 98.24 | 97.0 | 92.54 | [4] |

| ZnBr₂/Mesoporous Silica | - | - | - | - | - | ~90 | [3] |

| MgCl₂ | Dichloromethane | 40 | - | - | - | - | |

| ZnCl₂/Silica Gel (Microwave) | Solvent-free | - | 0.025 | 100 | 76 | - | |

| Tin(IV) chloride | Methylene chloride | 0 | - | - | 85 | - | |

| Zirconium Hydroxides | - | - | - | High | High | Good | |

| Phosphated Zirconia | - | - | - | High | High | Good | |

| Attapulgite | Cyclohexane | 70 | - | - | 24 | 61 |

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Cyclization using Anhydrous Zinc Bromide

This protocol is based on a high-yield procedure using anhydrous zinc bromide as the catalyst.

Materials:

-

(+)-Citronellal (98%+)

-

Anhydrous Zinc Bromide (ZnBr₂)

-

Toluene

-

0.05 M Hydrobromic acid (HBr) aqueous solution

-

Nitrogen gas

-

Four-necked flask equipped with a stirrer, reflux condenser with a water-dividing tube, thermometer, and a constant-pressure dropping funnel

Procedure:

-

Catalyst Preparation: To the four-necked flask, add 6g of anhydrous ZnBr₂ and 55ml of toluene. Heat the mixture to reflux for 1 hour to azeotropically remove any residual water.

-

Reaction Setup: Cool the flask to 0°C under a nitrogen atmosphere.

-

Addition of (+)-Citronellal: Prepare a mixture of 10g of (+)-citronellal and 10g of toluene. Add this mixture dropwise to the cooled catalyst suspension over 2 hours using the constant-pressure dropping funnel.

-

Reaction: Maintain the reaction temperature at 0-5°C and continue stirring for 5 hours after the addition is complete.

-

Monitoring: The reaction progress can be monitored by gas chromatography (GC) to determine the conversion of citronellal.

-

Quenching: Once the reaction is complete, add 10ml of 0.05 M HBr aqueous solution to the reaction mixture to quench the reaction and separate the layers.

-

Work-up: Separate the organic layer. The aqueous layer can be treated to recover the zinc bromide catalyst.

-

Purification: Recover the toluene from the organic phase by distillation. The resulting crude product can be purified by fractional distillation to obtain this compound.

Protocol 2: Microwave-Assisted Synthesis using ZnCl₂ on Silica Gel

This protocol offers a rapid and solvent-free method for the synthesis.

Materials:

-

(+)-Citronellal

-

Zinc Chloride (ZnCl₂)

-

Silica Gel (60, 0.063 mm)

-

Unmodified household microwave oven

Catalyst Preparation:

-

Prepare a mixture of ZnCl₂ (8g), silica gel (4g), and water (3 mL).

-

Stir the mixture for 15 minutes.

-

Dry the mixture in an oven at 80°C for 3 hours, followed by 150°C for 15 hours.

Procedure:

-

Adsorb (+)-citronellal onto the prepared ZnCl₂/silica gel catalyst.

-

Place the mixture in an unmodified household microwave oven.

-

Irradiate for 1.5 minutes.

-

After cooling, the product can be extracted from the solid support using an appropriate solvent (e.g., diethyl ether or dichloromethane) and purified by column chromatography.